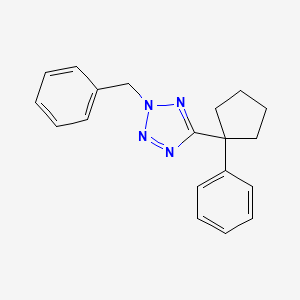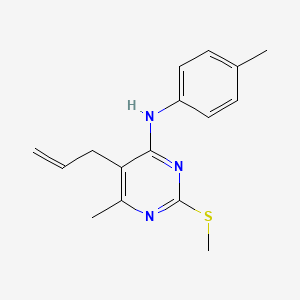![molecular formula C22H29N5O3 B5562702 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Although the specific synthesis of "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is not detailed in the available literature, the synthesis of related compounds involves complex organic reactions, including nucleophilic substitution, amide formation, and cyclization processes. These methods provide insights into potential synthetic routes for our target compound, involving key steps like the formation of the pyrimidine core and subsequent functionalization with piperazinyl and piperidinyl groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrimidines with various substituents, has been characterized using techniques like X-ray crystallography. These analyses reveal the planar geometry of the pyrimidine ring, the spatial arrangement of substituents, and potential for intermolecular interactions, crucial for understanding the chemical behavior of "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" (Karczmarzyk & Malinka, 2004).
科学的研究の応用
Synthesis and Biological Evaluation
Anti-Inflammatory and Analgesic Agents : A study focused on synthesizing novel heterocyclic compounds, including ones similar to the chemical , for their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Cytotoxic Agents : Another research synthesized and screened compounds, including pyridopyrimidines, for in vitro antiviral and antitumor activities. Certain compounds exhibited a broad spectrum of antitumor activity, with some showing moderate selectivity toward leukemia cell lines (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Chemical and Physical Properties
- Molecular Recognition in Pharmaceuticals : A study on pyrimidines, including compounds with aminopyrimidine fragments found in DNA, emphasized the importance of molecular recognition involving hydrogen bonding in pharmaceutical action. This research could aid in understanding how drugs containing similar structures interact with biological systems (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Agricultural Applications
- Plant Growth Retardants : Pyrimidine compounds, among others, have been used in agricultural and horticultural applications as plant growth retardants. They provide insights into the regulation of terpenoid metabolism, which is linked to cell division, elongation, and senescence in plants (Grossmann, 1990).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Piperidine derivatives, similar in structure to the compound , have been investigated for their properties as corrosion inhibitors in metals. This research offers insights into developing new materials or coatings that can protect against corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
将来の方向性
The future directions for research on “4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications in fields such as medicinal chemistry and drug discovery .
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-29-18-14-17(15-19(16-18)30-2)21(28)26-12-10-25(11-13-26)20-6-7-23-22(24-20)27-8-4-3-5-9-27/h6-7,14-16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDZWUXFNMVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)




![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)
![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)

![ethyl 3-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5562714.png)